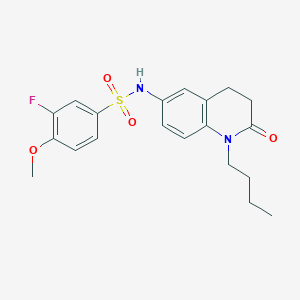

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydroquinolinyl core substituted with a butyl group at position 1 and a sulfonamide-linked benzene ring featuring 3-fluoro and 4-methoxy substituents. This structural framework is common in medicinal chemistry for targeting enzymes or receptors involved in disease pathways, particularly cancer and inflammation.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-3-4-11-23-18-8-6-15(12-14(18)5-10-20(23)24)22-28(25,26)16-7-9-19(27-2)17(21)13-16/h6-9,12-13,22H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTSQWKHGDJWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic uses in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Three analogs with structural similarities are selected for comparison (Table 1). Key differences lie in substituents on the benzene ring and alkyl chain modifications, which influence molecular weight, physicochemical properties, and hypothesized biological activity.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Benzene Ring) | Alkyl Chain |

|---|---|---|---|---|---|

| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide (Target) | 954614-57-4 | C₂₁H₂₄FN₂O₄S | 420.5 | 3-fluoro, 4-methoxy | Butyl |

| N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide | 922079-75-2 | C₁₇H₁₇FN₂O₃S | 348.4 | 3-fluoro | Ethyl |

| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide | 946326-15-4 | C₂₀H₂₃ClN₂O₄S | 422.9 | 3-chloro, 4-methoxy | Butyl |

Key Observations

Alkyl Chain Length: The ethyl analog (CAS 922079-75-2) has a shorter chain, reducing molecular weight by ~72 g/mol compared to the target compound. The butyl group in the target compound and its chloro analog (CAS 946326-15-4) likely increases metabolic stability via steric hindrance, though at the cost of higher molecular weight .

Substituent Effects on the Benzene Ring: Fluoro vs. Chloro: Replacing fluorine with chlorine (CAS 946326-15-4) increases molecular weight by ~2.4 g/mol and introduces a stronger electron-withdrawing effect. Chlorine’s larger atomic radius and polarizability may enhance target binding but could also elevate toxicity risks . Methoxy vs. Ethoxy’s larger size might hinder binding in sterically sensitive enzyme active sites .

The ethyl analog’s simpler structure (lacking methoxy) may reduce synthetic complexity but limit potency in folate-dependent pathways, as seen in related sulfonamide inhibitors like LSN 3213128 (a purine biosynthesis inhibitor) .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide (CAS Number: 954640-46-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core linked to a sulfonamide moiety. The molecular formula is with a molecular weight of 430.6 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O4S |

| Molecular Weight | 430.6 g/mol |

| CAS Number | 954640-46-1 |

| SMILES | CCCC[N]1C(=O)CCc2cc(NS(=O)(=O)c3ccc(OCC(C)C)cc3)ccc21 |

Anticancer Activity

Emerging evidence suggests that compounds with a tetrahydroquinoline structure may possess anticancer properties. For instance, derivatives have shown activity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cells need further exploration but are promising based on related compounds.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, sulfonamides are known to inhibit carbonic anhydrases and other hydrolases, potentially impacting metabolic processes within cells. Understanding the specific targets of this compound could elucidate its biological effects.

The precise mechanism of action for this compound remains to be fully characterized. However, based on its chemical structure:

- Enzyme Interaction : It may interact with enzymes involved in nucleotide synthesis or metabolic pathways.

- Receptor Binding : The sulfonamide group may facilitate binding to specific receptors or proteins within the cell.

- Signal Transduction Modulation : By influencing signaling pathways, the compound could alter cellular responses to external stimuli.

Case Studies and Research Findings

Several studies have investigated similar compounds with promising results:

- Study on Antimicrobial Activity : A related sulfonamide derivative was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations (IC50 values ranging from 5 to 15 µg/mL) .

- Anticancer Research : In vitro studies demonstrated that tetrahydroquinoline derivatives induced apoptosis in breast cancer cell lines with IC50 values around 10 µM .

- Enzyme Inhibition Studies : A study highlighted the inhibition of carbonic anhydrase by a sulfonamide derivative with a similar structure, suggesting potential applications in treating conditions like glaucoma and edema .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.